(3S*,4R*)-1-(3-hydroxy-4-methylbenzoyl)-4-phenylpyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S*,4R*)-1-(3-hydroxy-4-methylbenzoyl)-4-phenylpyrrolidine-3-carboxylic acid, also known as HMP, is a chiral pyrrolidine derivative that has gained significant interest in scientific research due to its diverse biological activities. HMP has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of (3S*,4R*)-1-(3-hydroxy-4-methylbenzoyl)-4-phenylpyrrolidine-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways. (3S*,4R*)-1-(3-hydroxy-4-methylbenzoyl)-4-phenylpyrrolidine-3-carboxylic acid has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and immune response. (3S*,4R*)-1-(3-hydroxy-4-methylbenzoyl)-4-phenylpyrrolidine-3-carboxylic acid has also been shown to inhibit the activation of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation, differentiation, and apoptosis. Additionally, (3S*,4R*)-1-(3-hydroxy-4-methylbenzoyl)-4-phenylpyrrolidine-3-carboxylic acid has been found to inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation.
Biochemical and Physiological Effects:
(3S*,4R*)-1-(3-hydroxy-4-methylbenzoyl)-4-phenylpyrrolidine-3-carboxylic acid has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce the activation of NF-κB, and inhibit the expression of COX-2. (3S*,4R*)-1-(3-hydroxy-4-methylbenzoyl)-4-phenylpyrrolidine-3-carboxylic acid has also been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Additionally, (3S*,4R*)-1-(3-hydroxy-4-methylbenzoyl)-4-phenylpyrrolidine-3-carboxylic acid has been found to inhibit the replication of herpes simplex virus type 1 and 2.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (3S*,4R*)-1-(3-hydroxy-4-methylbenzoyl)-4-phenylpyrrolidine-3-carboxylic acid in lab experiments is its potent anti-inflammatory, anti-tumor, and anti-viral properties. (3S*,4R*)-1-(3-hydroxy-4-methylbenzoyl)-4-phenylpyrrolidine-3-carboxylic acid has been found to exhibit these properties at low concentrations, making it a promising candidate for drug development. However, one of the limitations of using (3S*,4R*)-1-(3-hydroxy-4-methylbenzoyl)-4-phenylpyrrolidine-3-carboxylic acid in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
Zukünftige Richtungen
There are several future directions for (3S*,4R*)-1-(3-hydroxy-4-methylbenzoyl)-4-phenylpyrrolidine-3-carboxylic acid research. One area of interest is the development of (3S*,4R*)-1-(3-hydroxy-4-methylbenzoyl)-4-phenylpyrrolidine-3-carboxylic acid derivatives with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of the mechanism of action of (3S*,4R*)-1-(3-hydroxy-4-methylbenzoyl)-4-phenylpyrrolidine-3-carboxylic acid and its derivatives. Additionally, further studies are needed to determine the safety and efficacy of (3S*,4R*)-1-(3-hydroxy-4-methylbenzoyl)-4-phenylpyrrolidine-3-carboxylic acid in vivo and in clinical trials.
Synthesemethoden
The synthesis of (3S*,4R*)-1-(3-hydroxy-4-methylbenzoyl)-4-phenylpyrrolidine-3-carboxylic acid is a multi-step process that involves the condensation of 4-methylbenzoylacetonitrile with 3-phenylpropanal, followed by the reduction of the resulting imine with sodium borohydride. The chiral center is then introduced by reacting the resulting amine with (S)-(-)-1-phenylethyl isocyanate. The final step involves the hydrolysis of the resulting carbamate to yield (3S*,4R*)-1-(3-hydroxy-4-methylbenzoyl)-4-phenylpyrrolidine-3-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
(3S*,4R*)-1-(3-hydroxy-4-methylbenzoyl)-4-phenylpyrrolidine-3-carboxylic acid has been extensively studied for its anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and reduce the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation. (3S*,4R*)-1-(3-hydroxy-4-methylbenzoyl)-4-phenylpyrrolidine-3-carboxylic acid has also been shown to exhibit anti-tumor properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, (3S*,4R*)-1-(3-hydroxy-4-methylbenzoyl)-4-phenylpyrrolidine-3-carboxylic acid has been found to possess anti-viral properties by inhibiting the replication of herpes simplex virus type 1 and 2.
Eigenschaften
IUPAC Name |
(3S,4R)-1-(3-hydroxy-4-methylbenzoyl)-4-phenylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-12-7-8-14(9-17(12)21)18(22)20-10-15(16(11-20)19(23)24)13-5-3-2-4-6-13/h2-9,15-16,21H,10-11H2,1H3,(H,23,24)/t15-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNBIVCPBAUXME-JKSUJKDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CC(C(C2)C(=O)O)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-1-(3-hydroxy-4-methylbenzoyl)-4-phenylpyrrolidine-3-carboxylic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.